molecular formula C14H24OSi B12583937 [2-(1-Methoxybutyl)phenyl](trimethyl)silane CAS No. 648895-08-3

[2-(1-Methoxybutyl)phenyl](trimethyl)silane

Katalognummer: B12583937
CAS-Nummer: 648895-08-3
Molekulargewicht: 236.42 g/mol
InChI-Schlüssel: FXSFBZCNTCDWSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methoxybutyl)phenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a phenyl group substituted with a 1-methoxybutyl group and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxybutyl)phenylsilane typically involves the reaction of a phenyl derivative with a 1-methoxybutyl group and a trimethylsilyl group. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-methoxybutyl chloride, followed by the introduction of trimethylsilyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(1-Methoxybutyl)phenylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methoxybutyl)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various organosilicon derivatives.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Wissenschaftliche Forschungsanwendungen

2-(1-Methoxybutyl)phenylsilane has several applications in scientific research:

    Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(1-Methoxybutyl)phenylsilane involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites of a molecule. Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of carbon-silicon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Methoxyethyl)phenylsilane
  • 2-(1-Methoxypropyl)phenylsilane
  • 2-(1-Methoxybutyl)phenylsilane

Uniqueness

2-(1-Methoxybutyl)phenylsilane is unique due to the presence of the 1-methoxybutyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the types of chemical transformations it can undergo, making it a valuable reagent in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

648895-08-3

Molekularformel

C14H24OSi

Molekulargewicht

236.42 g/mol

IUPAC-Name

[2-(1-methoxybutyl)phenyl]-trimethylsilane

InChI

InChI=1S/C14H24OSi/c1-6-9-13(15-2)12-10-7-8-11-14(12)16(3,4)5/h7-8,10-11,13H,6,9H2,1-5H3

InChI-Schlüssel

FXSFBZCNTCDWSI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC=CC=C1[Si](C)(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.